molecular formula C10H21NOS B2873099 (R,E)-N-(2,2-dimethylbutylidene)-2-methylpropane-2-sulfinamide CAS No. 1998605-09-6

(R,E)-N-(2,2-dimethylbutylidene)-2-methylpropane-2-sulfinamide

Cat. No. B2873099
CAS RN: 1998605-09-6
M. Wt: 203.34
InChI Key: ISTZVHFMPABYQN-DHZHZOJOSA-N
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Description

(R,E)-N-(2,2-dimethylbutylidene)-2-methylpropane-2-sulfinamide, or simply known as (R,E)-N-butylidene-2-methylpropane-2-sulfinamide, is a sulfonamide compound that has been used in scientific research for a variety of applications. This compound is a derivative of the widely used sulfonamide family of compounds, and has been used in the synthesis of other compounds, such as sulfones and sulfonamides. It has also been used as a reagent in a variety of laboratory experiments.

Scientific Research Applications

Enantioselective Synthesis

(R,E)-N-(2,2-dimethylbutylidene)-2-methylpropane-2-sulfinamide has been instrumental in the enantioselective synthesis of amines. Research demonstrates its use in diastereoselective radical alkylation reactions of sulfinimines, leading to the production of enantiomerically pure α-(tert-butyl)-ortho-hydroxy- and -ortho-methoxybenzylamines (Fernández‐Salas et al., 2014). This process is essential for creating specific chiral compounds used in various chemical syntheses.

Mechanistic Insights in Stereoselective Reactions

The compound's role in understanding stereoselective reactions has been explored through DFT computations. These studies provide insights into the mechanisms behind the nucleophilic 1,2-addition of sulfinyl imines, which are crucial for designing more effective and selective chemical syntheses (Hennum et al., 2014).

Applications in Organic Synthesis

Research has shown that compounds like (R,E)-N-(2,2-dimethylbutylidene)-2-methylpropane-2-sulfinamide are involved in various organic reactions. For example, their reaction with formyl-cycloalkanones under certain conditions yields N'-[(2-oxo-cycloalkylidene)-methyl] derivatives, which are significant in the field of organic chemistry and material science (Chandrasekhar et al., 1975).

Synthesis of Chiral Auxiliaries

The compound's derivatives have been utilized in the synthesis of chiral auxiliaries. Subtilisin E, an enzyme, catalyzes the highly enantioselective hydrolysis of N-chloroacetyl and N-dihydrocinnamoyl arylsulfinamides, demonstrating the potential of these compounds in asymmetric synthesis (Savile et al., 2005).

Chromatographic Enantioseparation

Chiral sulfinamide derivatives, closely related to (R,E)-N-(2,2-dimethylbutylidene)-2-methylpropane-2-sulfinamide, have been studied for their enantioseparation properties. Such studies are important in chemistry and pharmacology for the separation and analysis of chiral compounds (Zeng et al., 2018).

properties

IUPAC Name

(NE)-N-(2,2-dimethylbutylidene)-2-methylpropane-2-sulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NOS/c1-7-10(5,6)8-11-13(12)9(2,3)4/h8H,7H2,1-6H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTZVHFMPABYQN-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C=NS(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)/C=N/S(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,E)-N-(2,2-dimethylbutylidene)-2-methylpropane-2-sulfinamide

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